2-Naphthalenesulfonanilide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenesulfonanilide typically involves the reaction of 2-naphthalenesulfonyl chloride with aniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the aniline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthalenesulfonanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfinyl derivatives, and various substituted naphthalenesulfonanilides .
Scientific Research Applications
2-Naphthalenesulfonanilide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonanilide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 2-Naphthalenesulfonic acid
- 1-Naphthalenesulfonic acid
- 2,6-Naphthalenedisulfonic acid
- 1,5-Naphthalenedisulfonic acid
Comparison: 2-Naphthalenesulfonanilide is unique due to the presence of both the naphthalene and aniline moieties, which confer distinct chemical properties and reactivity. Compared to other naphthalenesulfonic acids, it has enhanced potential for forming derivatives and interacting with biological targets .
Properties
CAS No. |
1576-48-3 |
---|---|
Molecular Formula |
C16H13NO2S |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
N-phenylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H13NO2S/c18-20(19,17-15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12,17H |
InChI Key |
NOZMNLZEWDUBJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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